3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Description
3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that regulates the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft . This protein plays a crucial role in the modulation of NMDA receptor function, which is implicated in several neurological and psychiatric disorders, including schizophrenia .
Mode of Action
The compound acts as a GlyT1 inhibitor . It binds to the GlyT1 protein, inhibiting its function and thereby increasing the concentration of glycine in the synaptic cleft . This results in enhanced NMDA receptor function, which can help alleviate symptoms of disorders like schizophrenia .
Biochemical Pathways
The inhibition of GlyT1 leads to an increase in the synaptic concentration of glycine . Glycine acts as a co-agonist at NMDA receptors, enhancing their function . This can lead to improvements in cognitive function and negative symptoms in disorders like schizophrenia .
Pharmacokinetics
This suggests that the compound may also have good bioavailability in the central nervous system, which is crucial for its therapeutic effect .
Result of Action
The compound’s action results in enhanced NMDA receptor function, which can lead to improvements in cognitive function and negative symptoms in disorders like schizophrenia . In animal models, related compounds have been shown to inhibit hyperlocomotion induced by acute treatment of phencyclidine, and improve the impaired negative and cognitive symptoms in chronic phencyclidine-induced mice .
Properties
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-18-6-9-21-20-23(18)17(14-26-20)13-19(25)22-10-7-16(8-11-22)12-15-4-2-1-3-5-15/h1-6,9,16-17H,7-8,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZLVSVQDWTLMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3CSC4=NC=CC(=O)N34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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